REACTION_CXSMILES
|
N#N.[CH2:3]([CH:5]1[O:7][CH2:6]1)Cl.[C:8]1([O:18][CH3:19])[C:9](=[CH:11][CH:12]=[C:13]([CH:17]=1)[CH2:14][CH:15]=[CH2:16])[OH:10].[OH-].[Na+]>>[CH2:3]([O:10][C:9]1[CH:11]=[CH:12][C:13]([CH2:14][CH:15]=[CH2:16])=[CH:17][C:8]=1[O:18][CH3:19])[CH:5]1[O:7][CH2:6]1 |f:3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N#N
|
Name
|
|
Quantity
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740 g
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Type
|
reactant
|
Smiles
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C(Cl)C1CO1
|
Name
|
|
Quantity
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328 g
|
Type
|
reactant
|
Smiles
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C=1(C(O)=CC=C(CC=C)C1)OC
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Name
|
|
Quantity
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168 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Type
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CUSTOM
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Details
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while stirring at a moderate rate (ca. 500 rpm)
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A 2,000 mL, 3-necked, round-bottom flask was equipped with a mechanical stirrer
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Type
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ADDITION
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Details
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addition funnel and a reflux condenser
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Type
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CUSTOM
|
Details
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The flask was purged with a vigorous stream of N2 for 10 min.
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Duration
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10 min
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Type
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TEMPERATURE
|
Details
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These were heated to ca. 80°
|
Type
|
ADDITION
|
Details
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was added dropwise to the reaction flask over a 3 hour period
|
Duration
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3 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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FILTRATION
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Details
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was filtered through a Buchner funnel
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Type
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CUSTOM
|
Details
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The epichlorohydrin was removed by rotary evaporation
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Type
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WASH
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Details
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was washed with 10% NaOH (100 mL) brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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DISTILLATION
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Details
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distilled through a 10 cm Vigreux column
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Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OC1=C(C=C(C=C1)CC=C)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |